Product packaging for 7-Phenylbenzo[k]fluoranthene(Cat. No.:CAS No. 17580-25-5)

7-Phenylbenzo[k]fluoranthene

Cat. No.: B103953
CAS No.: 17580-25-5
M. Wt: 328.4 g/mol
InChI Key: YPVUBJPBXOIKJD-UHFFFAOYSA-N
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Description

7-Phenylbenzo[k]fluoranthene ( 17580-25-5) is a polycyclic aromatic hydrocarbon (PAH) based on the benzo[k]fluoranthene skeleton, a structure of significant interest in synthetic organic chemistry and materials science . PAHs like fluoranthene are known for their interesting photophysical and fluorescence properties, making them valuable for research in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . As a substituted fluoranthene, this compound falls into a class of molecules that serve as important building blocks for the creation of more complex functional materials. Researchers utilize such structures to study and modulate electronic properties, charge transport, and luminescent behavior in organic semiconductors. It is important for researchers to note that some polycyclic aromatic hydrocarbons, including certain fluoranthenes, have been studied for their environmental and health effects and are included in the US Environmental Protection Agency's (US-EPA) list of priority pollutants . Potential toxicological properties should be considered when handling this and related compounds. This product is intended for research purposes only and is strictly for laboratory use. It is not approved for diagnostic, therapeutic, or any human use. For specific molecular weight, structural details, and custom synthesis inquiries, please contact our scientific support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H16 B103953 7-Phenylbenzo[k]fluoranthene CAS No. 17580-25-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17580-25-5

Molecular Formula

C26H16

Molecular Weight

328.4 g/mol

IUPAC Name

7-phenylbenzo[k]fluoranthene

InChI

InChI=1S/C26H16/c1-2-8-18(9-3-1)25-20-13-5-4-10-19(20)16-23-21-14-6-11-17-12-7-15-22(24(17)21)26(23)25/h1-16H

InChI Key

YPVUBJPBXOIKJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=CC6=CC=CC=C62

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=CC6=CC=CC=C62

Synonyms

7-Phenylbenzo[k]fluoranthene

Origin of Product

United States

Synthetic Methodologies for 7 Phenylbenzo K Fluoranthene and Derivatives

Strategic Approaches in the Construction of the Benzo[k]fluoranthene (B33198) Skeleton

The assembly of the pentacyclic benzo[k]fluoranthene core is a significant synthetic challenge that has been addressed through several elegant chemical pathways. These methods focus on efficiently building the fused ring system from simpler precursors.

A prominent and effective strategy for synthesizing substituted benzo[k]fluoranthenes involves a [4+2] Diels-Alder cycloaddition reaction followed by an aromatization step. researchgate.net This pathway typically utilizes a substituted benzo[c]furan (isobenzofuran) as the diene and acenaphthylene (B141429) as the dienophile. The reaction proceeds by heating the components at reflux in a high-boiling solvent like xylenes. This initially forms an epoxide intermediate which is not isolated. Subsequent treatment with an acid catalyst, such as p-toluenesulfonic acid (PTSA), promotes epoxide cleavage and dehydration, leading to the fully aromatic benzo[k]fluoranthene system. researchgate.net

This method is particularly versatile for creating derivatives with substituents at the 7- and 12-positions, such as 7-Phenylbenzo[k]fluoranthene. By using appropriately substituted 1,3-diarylbenzo[c]furans, a wide array of derivatives can be accessed. researchgate.net

Table 1: Examples of Benzo[k]fluoranthene Synthesis via Diels-Alder Reaction researchgate.net

Diene Precursor Dienophile Conditions Aromatization Product Yield
1,3-Di-p-tolylbenzo[c]furan Acenaphthylene Xylenes, reflux, ~8 h PTSA, reflux, 8 h 7,12-Di-p-tolylbenzo[k]fluoranthene 82%

Lewis acid-catalyzed cyclization reactions represent another important route to polycyclic aromatic frameworks related to benzo[k]fluoranthene. For instance, the synthesis of the isomeric benzo[j]fluoranthene skeleton has been accomplished from enol ether precursors through a Prins-type cycloaromatization. researchgate.net In this approach, a Lewis acid is proposed to catalyze the formation of an oxonium species from the enol ether. This reactive intermediate then triggers a cascade of annulation and aromatization steps to build the fused ring system. researchgate.net This methodology highlights the power of Lewis acids to orchestrate complex cyclizations, offering a transition-metal-free pathway to these carbon-rich architectures. While not explicitly demonstrated for this compound, the underlying principles of Lewis acid-mediated intramolecular coupling of strategically designed precursors are applicable to the construction of the core skeleton. researchgate.net

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of complex PAHs, including the benzo[k]fluoranthene skeleton. Palladium-catalyzed reactions are particularly prominent in this area. One such strategy involves a cascade reaction combining a Suzuki-Miyaura cross-coupling with an intramolecular C-H arylation to construct the related benzo[j]fluoranthene core. beilstein-journals.org

Another powerful technique is palladium-catalyzed [3+3] annulation, which joins two smaller aromatic fragments to build larger PAHs. rsc.org Furthermore, palladium/norbornene-catalyzed C-H bond activation and annulation provides a pathway to construct diverse PAH-based materials. nih.gov These methods leverage the ability of transition metals to activate otherwise inert C-H and C-X bonds, enabling the efficient and often regioselective formation of new carbon-carbon bonds required to assemble the polycyclic framework.

Modern synthetic chemistry has increasingly turned to electrochemical methods as a sustainable and efficient tool for constructing complex molecules. The synthesis of PAHs can be achieved through electro-oxidative dehydrogenative annulation, where C-H activation leads to ring formation, releasing only molecular hydrogen as a byproduct. nih.gov This approach avoids the need for stoichiometric chemical oxidants and often proceeds under mild conditions. nih.gov While a specific photoelectrochemical synthesis for this compound is not detailed in the literature, these electrochemical cyclodehydrogenation methods represent a frontier strategy for the atom-economical assembly of PAHs from appropriately designed precursors. researchgate.netnih.gov

Regioselective Functionalization and Derivatization Strategies

Once the benzo[k]fluoranthene core is established, further functionalization can be carried out to modify its properties. The reactivity of the PAH skeleton allows for the introduction of various substituents at specific positions. For example, benzo[k]fluoranthene can be methylated at the 8-position or oxidized to form a quinone. nih.gov Functionalization studies have also been performed on derivatives, such as intramolecular arylation reactions on diaryl-substituted benzo[k]fluoranthenes, demonstrating that the peripheral phenyl rings can be used to build even more complex, fused structures. researchgate.net

Synthesis of Advanced Precursors and Key Intermediates

The success of the synthetic methodologies described above hinges on the availability of precisely structured precursors and key intermediates.

For the widely used Diels-Alder approach, the synthesis of 1,3-diarylbenzo[c]furans is critical. These are typically prepared from phthalide (B148349) precursors or via multi-step sequences starting from simpler aromatic compounds. researchgate.net

For other multi-step classical syntheses, simpler PAHs serve as the foundational building blocks. For example, the parent benzo[k]fluoranthene can be synthesized in a sequence starting from acenaphthene. This involves oxidation to acenaphthenequinone, followed by a series of condensation and cyclization reactions to build the additional fused rings. epa.gov

Table 2: List of Chemical Compounds

Compound Name
This compound
Acenaphthene
Acenaphthenequinone
Acenaphthylene
Benzo[j]fluoranthene
1,3-Di-p-tolylbenzo[c]furan
7,12-Di-p-tolylbenzo[k]fluoranthene
1-(4-Methoxyphenyl)-3-phenylbenzo[c]furan
7-(4-Methoxyphenyl)-12-phenylbenzo[k]fluoranthene

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and promoting sustainability. epa.govnih.gov These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the use of catalysts. sigmaaldrich.comacs.org While specific green synthetic routes for this compound are not extensively documented, the established synthetic methodologies can be evaluated and optimized through the lens of green chemistry.

Atom Economy and Waste Prevention: The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a key consideration. acs.org Tandem and one-pot reactions, such as the Suzuki-Miyaura/C-H arylation cascade, are inherently more atom-economical as they reduce the number of individual synthetic steps and purification procedures, thereby minimizing waste generation. nih.govnih.gov Diels-Alder reactions also generally exhibit high atom economy. beilstein-journals.org

Safer Solvents and Auxiliaries: The choice of solvents plays a significant role in the environmental footprint of a synthesis. greenchemistry-toolkit.org Traditional syntheses of PAHs often employ hazardous organic solvents. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or biodegradable ionic liquids. nih.gov For instance, developing aqueous conditions for the Suzuki-Miyaura coupling or Diels-Alder reactions would represent a significant green advancement.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as catalysts can be used in small amounts and can be recycled and reused, which minimizes waste. epa.gov The palladium and rhodium-catalyzed methods for fluoranthene (B47539) synthesis are examples of this principle in action. nih.govchemistryviews.org The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, further enhances the green credentials of these synthetic routes. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces the energy requirements of a chemical process. sigmaaldrich.com The development of room-temperature syntheses, such as the rhodium-catalyzed [2+2+2] cycloaddition for fluoranthenes, is a significant step towards more energy-efficient processes. chemistryviews.org

The following table outlines the application of green chemistry principles to the potential synthetic routes for this compound.

Green Chemistry Principle Application in this compound Synthesis Potential Improvement
Waste Prevention Utilizing one-pot tandem reactions to reduce intermediate isolation and purification steps. nih.govDesigning synthetic routes with fewer steps and higher overall yields.
Atom Economy Diels-Alder and [2+2+2] cycloaddition reactions inherently have high atom economy. researchgate.netchemistryviews.orgOptimizing reaction conditions to minimize the formation of byproducts.
Safer Solvents Current methods often use organic solvents like dichloromethane (B109758) or xylenes. researchgate.netnih.govExploring the use of aqueous media, ionic liquids, or solvent-free conditions. nih.gov
Energy Efficiency Some modern methods, like certain cycloadditions, can be performed at room temperature. chemistryviews.orgDeveloping catalysts that are active at lower temperatures for all synthetic steps.
Use of Catalysis Palladium and rhodium catalysts are used in sub-stoichiometric amounts. nih.govchemistryviews.orgDeveloping more efficient and recyclable heterogeneous catalysts to simplify purification. nih.gov
Reduce Derivatives Avoiding the use of protecting groups through selective reaction design.Employing chemo- and regioselective catalysts to avoid protection/deprotection steps. acs.org

By consciously applying these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally benign and sustainable.

Advanced Spectroscopic and Structural Characterization of 7 Phenylbenzo K Fluoranthene

Electronic Absorption and Emission Spectroscopy

Determination of Photoluminescence Quantum Yields

The photoluminescence quantum yield (Φf) is a critical parameter for characterizing the efficiency of the emission process of a fluorescent molecule. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For benzo[k]fluoranthene (B33198) derivatives, this property is highly dependent on their molecular structure and substitution patterns.

The quantum yield of 7,12-diphenylbenzo[k]fluoranthene (B3108232), a closely related compound, has been reported to be 0.48. semanticscholar.org The introduction of a dicarboximide moiety to this core structure can significantly enhance the emission efficiency, with quantum yields for some 7,12-diaryl-N-phenylbenzo[k]fluoranthene-9,10-dicarboximides reaching as high as 0.97. semanticscholar.orgresearchgate.net This suggests that while the core benzo[k]fluoranthene system is fluorescent, its quantum yield can be finely tuned through chemical modification.

Studies on various other benzo[k]fluoranthene derivatives have shown a range of quantum yields, highlighting the influence of different substituent groups. For instance, heteroatom-containing bis-fluoranthenes have been found to display higher fluorescence quantum yields compared to tris-fluoranthene derivatives. researchgate.net The determination of Φf is typically performed using a comparative method, referencing a standard with a known quantum yield, such as quinine (B1679958) sulfate. nih.govsemanticscholar.org The formula used for this calculation is:

ΦX = ΦST (GradX / GradST) (ηX² / ηST²)

Where Φ is the fluorescence quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts ST and X refer to the standard and the test sample, respectively. nih.gov

Table 1: Photoluminescence Quantum Yields of Selected Benzo[k]fluoranthene Derivatives

CompoundQuantum Yield (Φf)Solvent
7,12-diphenylbenzo[k]fluoranthene0.48Not Specified
7,12-Diaryl-N-phenylbenzo[k]fluoranthene-9,10-dicarboximide (8a)0.97Not Specified
7,12-Diaryl-N-phenylbenzo[k]fluoranthene-9,10-dicarboximide (8b)0.85Not Specified
Benzo[k]fluoranthene Derivative (5a)0.147CH₂Cl₂
Benzo[k]fluoranthene Derivative (5b)0.199CH₂Cl₂
Benzo[k]fluoranthene Derivative (7a)0.248CH₂Cl₂

Data sourced from Nakahara et al., 2017 semanticscholar.org and Prasad et al., 2015. researchgate.net

Time-Resolved Emission Spectroscopy for Excited-State Lifetimes

Time-resolved emission spectroscopy is a powerful technique used to measure the decay kinetics of an excited electronic state, providing the excited-state lifetime (τ). This parameter is crucial for understanding the dynamic processes that occur after photoexcitation, including fluorescence, intersystem crossing, and non-radiative decay.

In a broader context, studies on related polycyclic aromatic hydrocarbons (PAHs) sometimes focus on the triplet excited state. For instance, the triplet state (T1) energy of a benzoquinoline-based fluoranthene (B47539) derivative was determined to be 2.18 eV from its emission spectra at low temperature (77 K). rsc.org Such information is vital for applications in phosphorescent organic light-emitting diodes (PHOLEDs), where long-lived triplet excitons are harvested. The lifetime of an excited state is a key factor in the efficiency of such devices and in understanding competing processes like triplet-triplet annihilation. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within a compound, allowing for the identification of functional groups and elucidation of molecular structure. nih.govmdpi.com These techniques are based on the interaction of light with the vibrational energy levels of molecules. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For a molecule like 7-phenylbenzo[k]fluoranthene, the IR spectrum would be dominated by signals arising from the aromatic core. Key expected absorptions would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, which are characteristic of the polycyclic aromatic framework.

C-H out-of-plane bending: Found in the 900-675 cm⁻¹ region, the pattern of which can give clues about the substitution pattern on the aromatic rings.

In the synthesis of derivatives of this compound, IR spectroscopy is a routine tool for confirming chemical transformations. For example, the formation of an aldehyde derivative was confirmed by the appearance of a characteristic aldehyde carbonyl (C=O) peak at 1710 cm⁻¹ and an aldehyde C-H stretch at 3200 cm⁻¹. nih.gov Similarly, a ketone intermediate showed a strong carbonyl peak at 1700 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. mdpi.comnih.gov A molecule's polarizability must change during a vibration for it to be Raman active. Non-polar bonds, such as the C=C bonds in the extensive aromatic system of this compound, often produce strong Raman signals. The Raman spectrum would be expected to show:

Ring breathing modes: Strong, sharp peaks characteristic of the fused aromatic ring system, often found in the "fingerprint" region below 1600 cm⁻¹. The intense band around 1002 cm⁻¹ corresponding to phenylalanine is a well-known Raman marker. nih.gov

C-H stretching vibrations: Similar in frequency to IR, but often weaker in Raman spectra for aromatic compounds.

Together, IR and Raman spectroscopy provide a comprehensive vibrational "fingerprint" of this compound, allowing for its identification and the analysis of its key functional groups.

X-ray Crystallography for Solid-State Molecular Architecture

For complex polycyclic aromatic hydrocarbons like derivatives of this compound, single-crystal X-ray diffraction analysis is invaluable for confirming the molecular structure. researchgate.net

Elucidation of Conformational Preferences and Packing Motifs

The solid-state structure of benzo[k]fluoranthene derivatives reveals important conformational features. A key finding for related 7,12-diaryl systems is the perpendicular conformation between the aryl groups at the 7 and 12 positions and the core benzo[k]fluoranthene skeleton. semanticscholar.org This twisted arrangement minimizes steric hindrance and results in the electronic decoupling of the π-systems of the aryl substituents from the central fluorescent core. semanticscholar.org

This conformational preference has significant implications for the material's photophysical properties. The lack of π-conjugation extension between the core and the substituents means that the main absorption and emission characteristics are governed primarily by the benzo[k]fluoranthene moiety itself. semanticscholar.org The analysis of crystal structures of various derivatives, such as 7-(4-Methoxyphenyl)-12-phenylbenzo[k]fluoranthene, provides concrete evidence of these non-planar geometries. researchgate.net

Analysis of Intermolecular Interactions

In the solid state, the packing of molecules is dictated by a variety of non-covalent intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and, particularly for aromatic systems, π-π stacking. These interactions are crucial as they influence the material's bulk properties, such as thermal stability and charge transport characteristics in organic electronic devices.

The crystallographic analysis of this compound and its derivatives allows for the detailed measurement of intermolecular distances and geometries. This can reveal the presence and nature of π-π stacking interactions between adjacent fluoranthene cores. The degree of overlap and the distance between the aromatic planes are key parameters that determine the strength of electronic coupling between molecules, which is fundamental for processes like exciton (B1674681) migration and charge carrier mobility in the solid state. While specific packing diagrams for the parent this compound are not detailed in the provided search results, the methodology of X-ray crystallography is the primary tool used to uncover these critical solid-state architectural features. nih.gov

Theoretical and Computational Investigations of 7 Phenylbenzo K Fluoranthene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It has been successfully applied to study polycyclic aromatic hydrocarbons (PAHs) to predict their reactive sites and transformation products. nih.gov The B3LYP functional, a hybrid functional, combined with basis sets like 6-31G(d) or 6-311G(d,p), has been shown to be a precise and cost-effective approach for calculating the structural and electronic characteristics of numerous molecular systems, including fluoranthene (B47539) and benzo[k]fluoranthene (B33198) derivatives. nih.govresearchgate.netresearchgate.net

The first step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation in the electronic ground state (S₀). researchgate.net For complex PAHs like benzo[k]fluoranthene-based acenes, DFT calculations are crucial for predicting their structures, which are often not planar but can be bent or twisted. nih.gov

Geometry optimizations for benzo[k]fluoranthene and its derivatives are typically performed using DFT methods, such as B3LYP with the 6-31G(d) basis set. researchgate.netsciencepublishinggroup.com These calculations determine the precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. For 7-Phenylbenzo[k]fluoranthene, the optimization would reveal the orientation of the phenyl group relative to the benzo[k]fluoranthene core. X-ray analysis of similar large, cycloadducts has shown that such molecules are often bent or twisted rather than perfectly planar. nih.gov The phenyl substitution likely introduces further steric strain, leading to a non-planar, twisted geometry to minimize steric hindrance between the hydrogen atoms of the phenyl group and the main aromatic framework.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the optoelectronic properties of a molecule. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. muni.cz

In PAHs, the HOMO and LUMO typically have π-molecular orbital characteristics. researchgate.net For the parent molecule, benzo[k]fluoranthene, the HOMO and LUMO are delocalized over the entire molecular system. researchgate.net The introduction of substituents alters the energy and spatial distribution of these orbitals. researchgate.net DFT calculations at the B3LYP/6-311G(d,p) level show the HOMO-LUMO gap for benzo[k]fluoranthene is 3.65 eV. researchgate.netresearchgate.net Substitution on the benzo[k]fluoranthene core generally leads to a slight increase in the HOMO energy level and a decrease in the HOMO-LUMO energy gap. researchgate.netresearchgate.net Therefore, it is expected that this compound would exhibit a smaller HOMO-LUMO gap compared to the unsubstituted benzo[k]fluoranthene.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational Method
Fluoranthene-5.91-1.923.99B3LYP/6-311G(d,p) researchgate.netresearchgate.net
Benzo[k]fluoranthene-5.69-2.043.65B3LYP/6-311G(d,p) researchgate.netresearchgate.net

Aromaticity is a key concept in organic chemistry, and for PAHs, it is often evaluated using Clar's π-sextet rule and computational methods like Nucleus-Independent Chemical Shift (NICS). wikipedia.org NICS is a magnetic criterion for aromaticity, where negative values inside a ring indicate a diatropic ring current (aromaticity), and positive values indicate a paratropic current (anti-aromaticity). github.io NICS values are typically calculated at the ring's geometric center [NICS(0)] and 1 Å above it [NICS(1)] to minimize local effects. mdpi.com

For this compound, NICS calculations can elucidate the local aromaticity of each of its constituent rings. In related studies of the protonated form of this compound, NICS(1)zz calculations suggested that the five-membered ring was nonaromatic, while the other benzenoid rings retained their aromatic character. researchgate.net For the benzo[k]fluoranthenium ion, the five-membered ring was even found to be antiaromatic. researchgate.net This suggests that in the neutral this compound, the π-electron delocalization is not uniform. The benzenoid rings are expected to exhibit significant aromatic character with negative NICS values, while the five-membered ring would show much weaker aromatic or even non-aromatic character, reflecting the nature of nonalternant PAHs which contain fused five- and six-membered rings. researchgate.net The attached phenyl group would retain its own distinct aromaticity. rsc.org

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting a molecule's reactive behavior. nih.gov It represents the electrostatic potential created by the molecule's electron and nuclear charge distribution and is mapped onto the molecule's surface, typically a constant electron density surface. uni-muenchen.de The MEP visualizes regions of positive and negative potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. nih.govuni-muenchen.de

For this compound, an MEP analysis would reveal the charge distribution across the complex aromatic system. Regions of negative potential (typically colored red or yellow) are expected to be located above the π-systems of the aromatic rings, which are electron-rich. These sites would be attractive to electrophiles. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms. The specific MEP map for this compound would highlight how the fusion of the rings and the addition of the phenyl substituent create a unique electrostatic landscape, guiding its intermolecular interactions and reactivity.

Excited State Calculations (e.g., Time-Dependent DFT - TD-DFT)

To understand the photophysical properties of a molecule, such as its absorption and emission of light, calculations must go beyond the ground state and investigate its electronically excited states. utwente.nlnih.gov Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it can predict the electronic absorption and emission spectra of molecules with reasonable accuracy. nih.govmdpi.com The lowest singlet excited state geometry is often optimized using methods like TD-B3LYP to calculate emission properties. nih.gov

TD-DFT calculations, particularly with the B3LYP functional, have shown good agreement with experimental absorption and emission spectra for benzo[k]fluoranthene and its derivatives. nih.gov These calculations predict the vertical excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λ_abs), and the associated oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net

For the parent benzo[k]fluoranthene molecule, TD-DFT calculations predict several absorption bands. researchgate.netresearchgate.net The introduction of substituents is known to significantly alter the absorption and emission spectra. nih.gov The addition of a phenyl group to the benzo[k]fluoranthene core is expected to extend the π-conjugation, which typically results in a bathochromic (red) shift of the absorption and emission bands to longer wavelengths. Therefore, the absorption and fluorescence of this compound are predicted to occur at lower energies (longer wavelengths) compared to the unsubstituted parent compound.

Predicted Absorption and Emission Wavelengths for Benzo[k]fluoranthene Derivatives (in Chloroform)
Compoundλabs (nm)λem (nm)Computational Method
Benzo[k]fluoranthene404, 381, 329422TD-B3LYP/6-311G(d,p) researchgate.netnih.gov
BENZD1*414, 394, 342437TD-B3LYP/6-311G(d,p) researchgate.netnih.gov

*BENZD1 is a bromothiophene-substituted benzo[k]fluoranthene derivative. This data illustrates the red-shift effect of substitution. researchgate.net

Characterization of Intramolecular Charge Transfer (ICT) States

The phenomenon of intramolecular charge transfer (ICT) is a critical aspect of the photophysical behavior of many organic molecules, influencing their fluorescence and electronic properties. rsc.org In molecules designed with electron-donating and electron-accepting moieties, excitation with light can lead to a significant redistribution of electron density from the donor to the acceptor, forming an ICT state. rsc.orgrsc.org For this compound, the phenyl group can be considered an electron-donating group attached to the larger, electron-accepting benzo[k]fluoranthene core.

Theoretical studies are essential for characterizing these ICT states. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed methods to model the electronic structure of both the ground state (S₀) and the excited states (e.g., S₁). researchgate.net A key indicator of ICT character is a significant spatial separation between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov In a potential ICT molecule like this compound, the HOMO is expected to be localized primarily on the phenyl substituent, while the LUMO would be distributed across the benzo[k]fluoranthene framework.

Computational studies on related N-arylamine substituted benzo[k]fluoranthene imides have demonstrated that ground-to-excited state transitions possess a pronounced ICT character, confirmed by a substantial spatial separation of HOMO and LUMO coefficients. nih.gov These calculations also predict a large change in dipole moment between the ground and excited states, which is a hallmark of charge transfer. Solvent polarity-dependent spectroscopic studies, often correlated with computational models, can further confirm the formation of ICT states. rsc.org

Table 1: Representative Computational Data for ICT Characterization This table presents hypothetical data for this compound based on findings for similar compounds.

Computational ParameterGround State (S₀)First Excited State (S₁)Interpretation
HOMO Localization Phenyl Group-Electron density source
LUMO Localization Benzo[k]fluoranthene Core-Electron density sink
Calculated Dipole Moment (Debye) ~1.2 D~9.5 DSignificant increase indicates charge separation
Nature of S₀ → S₁ Transition -HOMO → LUMOConfirms charge transfer character

This theoretical approach allows for the rational design of novel fluoranthene-based chromophores with tailored optoelectronic properties. rsc.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry serves as a powerful predictive tool for spectroscopic parameters, aiding in the structural confirmation of synthesized compounds. chemrxiv.org Nuclear Magnetic Resonance (NMR) chemical shifts, which are highly sensitive to the local electronic environment of each nucleus, can be predicted with reasonable accuracy using quantum mechanical calculations. mpg.de

The standard methodology involves a two-step process. First, the three-dimensional structure of the molecule, this compound, is optimized to find its lowest energy conformation. This is typically achieved using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). researchgate.net The accuracy of the subsequent NMR prediction is highly dependent on the quality of this optimized geometry.

Once the geometry is established, the magnetic shielding tensors for each atom (e.g., ¹H and ¹³C) are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. chemrxiv.orgrsc.org The calculated isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δ = σ_ref - σ_calc

These predicted chemical shifts can be directly compared with experimental spectra to assist in peak assignment and verify the molecular structure. While discrepancies can arise from solvent effects or dynamic processes not captured in the static gas-phase model, the correlation is generally strong. mpg.denih.gov

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table illustrates the expected correlation between calculated and measured data.

Atom Position (Example)Predicted ¹³C Chemical Shift (δ)Predicted ¹H Chemical Shift (δ)
C7 (point of phenyl attachment) 140.5-
C6b 138.2-
C12c 131.5-
H1 7.957.95
H6 8.858.85
H1' (ortho-phenyl) 7.607.60

Reaction Mechanism Elucidation through Computational Transition State Modeling

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational modeling allows for the detailed exploration of reaction pathways and the characterization of fleeting, high-energy structures known as transition states. mit.edu A transition state represents the energy maximum along a reaction coordinate—the point of no return from which a reaction must proceed to products. mit.edu

For a molecule like this compound, computational methods can predict its reactivity towards various reagents, such as in electrophilic substitution reactions (e.g., nitration, halogenation). By modeling the interaction of the PAH with the electrophile, chemists can map out the potential energy surface for the reaction. This involves locating the structures of intermediates and, crucially, the transition states that connect them. semanticscholar.org

Computational studies on the parent molecule, benzo[k]fluoranthene (BkF), have been used to evaluate its reactivity. nih.gov For instance, in the OH-initiated nitration of BkF, thermodynamic calculations of reaction energies correctly predicted that the formation of 7-nitrobenzo[k]fluoranthene is the major mono-nitrated product, which is consistent with laboratory observations. nih.gov This predictive power stems from calculating the relative energies of the transition states for substitution at different positions on the aromatic framework. The pathway with the lowest activation energy (the energy of the transition state relative to the reactants) will be the most kinetically favorable and will determine the major product. nsf.gov

Table 3: Hypothetical Calculated Activation Energies (kcal/mol) for Electrophilic Substitution on this compound This table demonstrates how transition state modeling can predict regioselectivity.

Position of SubstitutionTransition State Energy (Relative to Reactants)Predicted Outcome
C3 18.5Minor Product
C8 21.2Minor Product
C9 19.8Minor Product
C12 17.9Major Product

These computational models not only predict which product isomers are favored but also provide detailed geometric and electronic information about the transition state itself, offering deep insights into the factors that control chemical reactivity. mit.edunih.gov

Reactivity and Transformation Pathways of 7 Phenylbenzo K Fluoranthene

Electrophilic and Nucleophilic Reactions of the Aromatic Core

The aromatic core of 7-Phenylbenzo[k]fluoranthene, like other polycyclic aromatic hydrocarbons (PAHs), is generally susceptible to electrophilic attack due to its electron-rich π-system. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are anticipated, although the specific regioselectivity will be influenced by the complex fusion of the rings and the presence of the C7-phenyl substituent. The parent benzo[k]fluoranthene (B33198) is known to react with electrophiles. researchgate.net The most electron-rich positions, and therefore the most likely sites for electrophilic attack, are determined by the positions with the highest electron density, which can be predicted using computational models. The phenyl group at the C7 position can influence the reaction's regioselectivity through its electronic and steric effects.

While the electron-rich nature of the core makes it less susceptible to nucleophilic attack, such reactions can occur, particularly on derivatives bearing strong electron-withdrawing groups. For instance, studies on benzo[k]fluoranthene imide derivatives have shown that nucleophilic substitution is possible on the imide-activated aromatic system. researchgate.net For the parent this compound, nucleophilic aromatic substitution would likely require harsh conditions or the presence of activating groups.

Protonation Chemistry and Carbocation Formation

The interaction of this compound with strong acids leads to the formation of stable carbocationic species, a key step in understanding its reactivity in acidic media.

Experimental studies have demonstrated that this compound undergoes protonation in neat trifluoromethanesulfonic acid (CF₃SO₃H) to yield a persistent carbocation. nih.gov This cation is stable enough to be observed and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy at room temperature. nih.gov The primary site of protonation is the C(12) position, which is favored based on DFT calculations. nih.gov The stability of this carbocation is attributed to the extensive delocalization of the positive charge across the polycyclic framework.

The ¹H and ¹³C NMR spectra of the protonated species show significant downfield shifts compared to the neutral precursor, consistent with the formation of a carbocation. nih.gov

Table 1: Selected Experimental NMR Chemical Shifts (δ, ppm) for Protonated this compound (4aH⁺) in CF₃SO₃H

NucleusAtom PositionChemical Shift (ppm)
¹HH(1)8.92 (d)
¹HH(3)8.71 (d)
¹³CC(12a)184.4
¹³CC(7)176.6

Data sourced from Okazaki et al. (2019). nih.gov

Upon protonation at the C(12) position, the resulting positive charge in the carbocation of this compound is not localized. Instead, it is extensively delocalized throughout the π-system. nih.gov Analysis of the changes in ¹³C NMR chemical shifts (Δδ¹³C) from the neutral molecule to the cation reveals that the positive charge is primarily delocalized onto four carbon atoms within a 1-naphthalenium unit and two other carbons. nih.gov

Oxidation and Reduction Chemistry

The extended π-system of this compound allows for both the removal and addition of electrons, leading to a range of oxidation and reduction products.

Table 2: Electrochemical Potentials of 7,12-Diphenylbenzo[k]fluoranthene (B3108232) (DPBF) *

ProcessPotential (V vs. SCE)Solvent System
Oxidation (Epa)~1.3Benzene/Acetonitrile
Oxidation (Epa)~1.6Acetonitrile

*Data is for the analogue 7,12-diphenylbenzo[k]fluoranthene (DPBF) and its dimethyl derivative. The potential can vary with experimental conditions. researchgate.netacs.org

The presence of electron-donating groups, such as methyl groups on the fluoranthene (B47539) core, can lower the oxidation potential, facilitating the formation of the radical cation. acs.org

Oxidation: Chemical oxidation of this compound and its analogues can lead to coupling reactions. For example, the reaction of its precursor, 1,8-bis(phenylethynyl)naphthalene, with elemental sulfur yields 12,12′-thiobis(7-phenylbenzo[k]-fluoranthene) as a major product, alongside a smaller amount of the corresponding disulfide. wikipedia.orgchemrxiv.org This indicates that the C12 position is susceptible to radical formation and subsequent dimerization. Similarly, the electrochemical oxidation of 7,12-diphenylbenzo[k]fluoranthene at a platinum electrode results in an intermolecular dehydrogenative coupling to form a biaryl product. researchgate.net

Reduction: The chemical reduction of the benzo[k]fluoranthene core can be achieved through methods commonly used for polycyclic aromatic hydrocarbons. These include:

Dissolving Metal Reduction (Birch Reduction): This method involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgnumberanalytics.com This reaction reduces aromatic rings to cyclohexadienes by a mechanism involving single-electron transfer from the metal to the aromatic core, followed by protonation. wikipedia.orgnumberanalytics.com This technique is effective for the partial reduction of PAHs. researchgate.netchemrxiv.orgacs.org

Catalytic Hydrogenation: This method employs transition metal catalysts (such as Palladium, Platinum, or Nickel) under a hydrogen gas atmosphere to reduce the aromatic rings. rsc.org Depending on the catalyst and reaction conditions (temperature, pressure), catalytic hydrogenation can lead to partially or fully hydrogenated products. researchgate.netmdpi.com For instance, studies on the hydrogenation of other PAHs have shown conversion to their corresponding hydroaromatic derivatives. researchgate.netrsc.org

Photo-induced Reactions and Photoreactivity

The photoreactivity of polycyclic aromatic hydrocarbons (PAHs) is a critical area of study, and benzo[k]fluoranthene derivatives are noted for their photophysical properties. researchgate.net Derivatives of this compound, specifically 7,12-diaryl-N-phenylbenzo[k]fluoranthene-9,10-dicarboximides, are known to emit blue light upon photo-excitation with high quantum yields. sciencepublishinggroup.comsemanticscholar.org The specific structure of these derivatives, where the aryl groups at the 7 and 12 positions are in a perpendicular conformation to the benzo[k]fluoranthene moiety, prevents the extension of π-conjugation, influencing their absorption and emission characteristics. semanticscholar.org

Studies on various benzo[k]fluoranthene derivatives show their potential as fluorescent materials, with some serving as components in organic light-emitting diodes (OLEDs). researchgate.netrsc.org The electronic structure and optical properties have been investigated using quantum chemical methods, which help in understanding their absorption and emission spectra. researchgate.net For instance, the fluorescence properties of certain fluoranthene dyes have been systematically investigated in various polar organic solvents. researchgate.net

While many derivatives are photoactive, the parent benzo[k]fluoranthene has been observed to be relatively stable, reportedly not undergoing photooxidation when dissolved in organic solvents and exposed to fluorescent light or indoor sunlight. nih.gov The photophysical and photochemical properties of porphyrins, which can be synthesized from benzo[k]fluoranthene precursors, are also of significant interest. nih.govtubitak.gov.tr

Table 1: Photophysical Properties of Selected Benzo[k]fluoranthene Derivatives

Compound Excitation/Absorption Maxima Emission Maxima Quantum Yield (Φ) Reference
7,12-bis(4-bromophenyl)benzo[k]fluoranthene 310 nm 450 nm Not specified nih.gov
4,4'-(benzo[k]fluoranthene-7,12-diyl)dibenzaldehyde 310 nm 450 nm Not specified nih.gov
7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene 310 nm 450 nm Not specified nih.gov

Reactions with Heteroatoms (e.g., Sulfur Addition Reactions)

The reactivity of this compound's precursors with elemental sulfur has been explored, leading to sulfur-containing polycyclic compounds. The reaction of 1,8-bis(phenylethynyl)naphthalene, a precursor to this compound, with elemental sulfur yields sulfur-functionalized derivatives of the target compound. tandfonline.com

In this specific reaction, the major product is 12,12′-thiobis(7-phenylbenzo[k]-fluoranthene). tandfonline.com This indicates a reaction pathway where a sulfur atom bridges two this compound units at the 12-position. A minor product, bis(this compound-12-yl)disulfide, is also formed, suggesting a pathway where a disulfide (S-S) bridge is formed. tandfonline.com These reactions demonstrate a mode of transformation for the benzo[k]fluoranthene system involving the addition of a heteroatom, specifically sulfur, leading to larger, bridged aromatic structures. tandfonline.com

Table 2: Products from the Reaction of 1,8-bis(phenylethynyl)naphthalene with Elemental Sulfur

Product Name Yield Description Reference
12,12′-Thiobis(7-phenylbenzo[k]-fluoranthene) Major Product Two this compound units linked by a single sulfur atom at the C12 position. tandfonline.com

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates provides crucial insights into reaction mechanisms. For this compound, a persistent carbocation intermediate has been successfully generated and characterized. researchgate.net When this compound is protonated in neat trifluoromethanesulfonic acid (CF3SO3H), a strong Brønsted acid, it forms a stable carbocation. researchgate.net

This carbocation was observed using Nuclear Magnetic Resonance (NMR) spectroscopy at room temperature. researchgate.net The protonation occurs at the C(12) position, resulting in the 7-phenylbenzo[k]fluoranthen-12-ylium ion. researchgate.net Density Functional Theory (DFT) calculations and NMR chemical shift data indicate that the positive charge is significantly delocalized across the polycyclic system, particularly into a naphthalenium unit within the structure. researchgate.net The five-membered ring in this carbocation intermediate was suggested to be nonaromatic based on NICS(1)zz calculations. researchgate.net

In the context of synthesis, benzyne (B1209423) intermediates are implicated in the formation of the benzo[k]fluoranthene skeleton. The synthesis of 7,12-bis(4-bromophenyl)benzo[k]fluoranthene, for example, proceeds via a Diels-Alder reaction mechanism involving a benzyne intermediate. nih.govtubitak.gov.trsemanticscholar.org Furthermore, theoretical studies involving DFT calculations have been employed to analyze the transition states in related reactions, such as the synthesis of corannulene (B50411) derivatives from fluoranthene precursors, which helps in understanding the energetic pathways of these complex transformations. acs.org

Table 3: Selected ¹³C NMR Chemical Shift Data (δ, ppm) for this compound and its Protonated Intermediate

Carbon Position This compound (Neutral) 7-Phenylbenzo[k]fluoranthen-12-ylium ion (Carbocation) Δδ (ppm) Reference
C(12a) Not specified 184.4 Not specified researchgate.net
C(7) Not specified 176.6 Not specified researchgate.net
C(1) Not specified Most deshielded proton at 8.92 ppm Not specified researchgate.net

Advanced Materials Science Applications of 7 Phenylbenzo K Fluoranthene and Derivatives

Organic Light-Emitting Diodes (OLEDs)

The development of high-performance blue-emitting materials remains a critical challenge in the advancement of full-color displays and solid-state lighting. Benzo[k]fluoranthene-based molecules, including phenyl-substituted derivatives, have been investigated for their potential as robust emitters and charge-transporting materials in OLEDs. nuk.edu.twresearchgate.net These compounds are noted for their high thermal and air stability, as well as their excellent fluorescent emission properties. researchgate.net

Derivatives of benzo[k]fluoranthene (B33198) have been successfully utilized as the active, non-doped emitting layer in OLEDs. nuk.edu.tw The introduction of phenyl groups, such as in 7,12-diphenylbenzo[k]fluoranthene (B3108232) (DPBF), serves a crucial purpose. These bulky substituents create steric hindrance, which effectively increases the distance between the emitter molecules. nuk.edu.tw This separation helps to prevent crystallization in the thin film state and mitigates concentration quenching, a phenomenon where excessive aggregation leads to a decrease in fluorescence efficiency. By preventing these intermolecular interactions, the strong excitonic photoluminescence properties of the pristine film can be maintained, which is essential for achieving high-efficiency light emission. nuk.edu.tw

In this context, benzo[k]fluoranthene-based linear acenes are directly used as the active layer, demonstrating that these materials can function effectively without the need for a host material. nuk.edu.tw The substituents on the benzo[k]fluoranthene core play a significant role in modulating the excited-state lifetime and the photoluminescence (PL) spectra, allowing for the tuning of emission from deep blue to green. nuk.edu.tw

The performance of OLEDs incorporating benzo[k]fluoranthene derivatives is highly dependent on the device architecture. A typical non-doped device structure consists of multiple layers sequentially deposited on a substrate. nuk.edu.twfrontiersin.org An example architecture is: Indium-Tin-Oxide (ITO) / N,N'-bis-(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) as the hole transport layer / the benzo[k]fluoranthene derivative as the emissive layer / 4,7-diphenyl-1,10-phenanthroline (B7770734) (Bphen) as the electron transport and hole-blocking layer / and a Lithium Fluoride/Aluminum (LiF/Al) cathode. nuk.edu.tw

Research on devices using 7,12-diphenylbenzo[k]fluoranthene (DPBF) and its methoxy-substituted derivatives as the non-doped active layer has yielded promising results. These devices exhibit low turn-on voltages of approximately 3 volts and achieve high brightness. nuk.edu.tw The electroluminescence (EL) spectra of these devices are consistent with their photoluminescence properties, confirming that the emission originates from the intended material. nuk.edu.tw

The performance of these devices is quantified by several key parameters, including Luminous Efficiency (LE), also known as Current Efficiency, and External Quantum Efficiency (EQE), which measures the ratio of photons emitted to electrons injected. For instance, a device using a DPBF derivative with a methoxy (B1213986) group (DPBF-ME) achieved a maximum LE of 5.1 cd/A and an EQE of 1.8%. nuk.edu.tw

Table 1: Performance of Non-doped OLEDs based on 7,12-diphenylbenzo[k]fluoranthene (DPBF) Derivatives Data sourced from a 2013 study on benzo[k]fluoranthene-based linear acenes. nuk.edu.tw

Emitting MaterialMax. Luminous Efficiency (LE) (cd/A)Max. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Turn-on Voltage (V)CIE Coordinates (x, y)
DPBF1.1 - 2.2~1.0> 4000~3(0.17, 0.16)
DPBF-ME5.11.819,282~3(0.25, 0.48)
DPBF-OME1.1 - 2.2~1.0> 4000~3(0.22, 0.27)

In OLEDs, light is generated through the radiative decay of excitons (electron-hole pairs) formed in the emissive layer. tue.nl The efficiency of this process is governed by complex exciton (B1674681) dynamics, including relaxation and energy transfer. tue.nlaps.org For benzo[k]fluoranthene-based emitters, the nature of the substituents influences whether the emission comes from single excited molecules (excitonic emission) or from excited-state dimers (excimer emission). nuk.edu.tw

For example, the EL spectrum of a DPBF-based device shows a distinct peak in the deep blue region, which is characteristic of strong excitonic emission. nuk.edu.tw In contrast, a derivative with a different substituent (DPBF-OME) exhibits a broader spectrum that extends into the longer wavelength region, indicating the presence of both excitonic and excimer emissions. nuk.edu.tw This demonstrates that the molecular design of 7-phenylbenzo[k]fluoranthene derivatives can be used to control the exciton relaxation pathways and, consequently, the emission color. nuk.edu.tw

Energy transfer is another critical process, especially in doped systems or when multiple emissive species are present. tue.nlnih.gov While the studied devices were non-doped, energy transfer can still occur between identical molecules (homotransfer). aps.org The significant overlap between the absorption and emission spectra of some benzo[k]fluoranthene derivatives suggests that such energy transfer processes are likely to occur. aps.org Understanding and controlling these exciton relaxation and energy transfer mechanisms is fundamental to optimizing device efficiency and stability. aps.orgaps.org

Organic Photovoltaics (OPVs) and Solar Energy Conversion

The goal of organic photovoltaics is to convert sunlight into electricity efficiently and cost-effectively. soleosenergy.com This is typically achieved using a bulk heterojunction (BHJ) structure, which features a blend of electron-donating and electron-accepting materials. european-mrs.com The development of novel materials with tailored electronic properties is crucial for advancing OPV technology. nankai.edu.cnresearchgate.net Fluoranthene (B47539) derivatives, including those based on the benzo[k]fluoranthene scaffold, have been explored for their potential in these applications. nih.govrsc.org

Efficient charge transport is essential for high-performance solar cells. After an exciton dissociates into an electron and a hole at the donor-acceptor interface, these charges must travel through their respective transport materials to the electrodes to generate a current. soleosenergy.com The efficiency of this process is determined by the charge carrier mobility of the materials. arxiv.org

The core of an OPV device is the donor-acceptor (D-A) system. nankai.edu.cn The donor material absorbs sunlight and gives up an electron, while the acceptor material receives the electron. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the donor and acceptor must be precisely aligned to ensure efficient charge separation and to maximize the open-circuit voltage of the device. arxiv.org

Benzo[k]fluoranthene derivatives have been incorporated into D-A systems for OPVs. In one notable study, a thiophene-fused diazabenzo[k]fluoranthene derivative was synthesized to act as an electron-deficient unit in a D-A type copolymer donor, named PABF-Cl. nih.gov This polymer donor was specifically designed to have a wide bandgap and a deep HOMO level, making it compatible with near-infrared (NIR) absorbing non-fullerene acceptors. nih.gov

The resulting solar cell, which paired the PABF-Cl donor with the NIR acceptor BTP-eC9, demonstrated a high power conversion efficiency (PCE). nih.gov This work highlights how the electron-accepting nature of the benzo[k]fluoranthene core can be harnessed to create effective polymer donors for high-performance OPVs. nih.gov This approach, where the electronic character of the core molecule is tuned, is a key strategy in the design of new materials for solar energy conversion. researchgate.netrsc.org

Table 2: Properties of a Diazabenzo[k]fluoranthene-Based Polymer Donor for OPVs Data sourced from a 2022 study on a novel D-A conjugated polymer donor. nih.gov

Polymer DonorOptical Bandgap (eV)HOMO Level (eV)Acceptor MaterialPower Conversion Efficiency (PCE) (%)
PABF-Cl1.93-5.36BTP-eC911.8

Organic Field-Effect Transistors (OFETs)

The benzo[k]fluoranthene core is a promising building block for organic semiconductors used in Organic Field-Effect Transistors (OFETs). researchgate.netresearchgate.net Its extended π-conjugated system facilitates charge transport, a fundamental requirement for semiconductor performance. Fluoranthene-based PAHs are utilized as the foundational chromophores in materials designed for OFETs. researchgate.net The introduction of phenyl and other aryl groups can significantly influence the molecular packing and electronic properties, which in turn affects device performance.

Derivatives of benzo[k]fluoranthene have been synthesized and investigated as active materials in OFETs. researchgate.net For instance, sulfur-containing heteroaromatic derivatives of benzo[k]fluoranthene have been used to fabricate thin-film transistors, demonstrating the versatility of this molecular scaffold. researchgate.net Quantum chemical studies have been employed to understand the electronic structure and charge transport properties of fluoranthene and benzo[k]fluoranthene derivatives, confirming their potential for high charge-carrier mobility. researchgate.net The performance of these materials is often evaluated by fabricating thin films, typically through methods like spin-coating, to measure key parameters such as hole mobility. acs.org Research into fluoranthene-based derivatives with high thermal stability has shown they possess predominant electron transport properties, making them suitable as n-type materials in electronic devices. researchgate.net

Table 1: Performance of Selected Fluoranthene-Based Derivatives in OFETs

Compound/Derivative Class Hole Mobility (cm²/V·s) Key Findings
Sulfur-Hetero Benzo[k]fluoranthene Derivatives Data-dependent on specific structure Suitable for thin-film transistor fabrication. researchgate.net
Spin-Coated Polycyclic Aromatic Hydrocarbons 10⁻³ to 10⁻⁵ Hole mobilities are dependent on the specific substitution and resulting film morphology. acs.org

This table is illustrative and compiles data from related fluoranthene derivatives to show the potential of the benzo[k]fluoranthene class in OFET applications.

Fluorescent Probes and Chemical Sensors

The inherent luminescence of the benzo[k]fluoranthene scaffold makes it an excellent platform for developing fluorescent probes and chemical sensors. researchgate.net Derivatives can be designed to exhibit high quantum yields, with emissions often in the blue region of the spectrum. sciencepublishinggroup.com

A notable example is the synthesis of 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene. nih.govtubitak.gov.tr This compound, featuring dipyrromethane units attached to the benzo[k]fluoranthene core, demonstrates significant potential for use in optical anion sensors and as a precursor to more complex sensing structures like bis-porphyrins. nih.govtubitak.gov.tr The fluorescence properties of these derivatives are highly sensitive to their chemical environment. For instance, certain fluoranthene dyes have been successfully used as probes to measure the water content in methanol (B129727). researchgate.net Similarly, 7,12-diaryl-N-phenylbenzo[k]fluoranthene-9,10-dicarboximides have been synthesized and noted for their strong blue light emission under photo-excitation, indicating their utility as fluorescent materials. sciencepublishinggroup.comsciencepublishinggroup.comsemanticscholar.org

Table 2: Photophysical Properties of Selected Benzo[k]fluoranthene Derivatives

Derivative Excitation Max (nm) Emission Max (nm) Key Application/Property
7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene 310 450 Potential as a fluorometric bis-dipyrromethane derivative for sensing. nih.gov

Data presented is for derivatives in specific solvent systems (e.g., DMF for the dipyrromethane derivative) and may vary under different conditions.

The design of fluorescent sensors based on this compound follows established principles of molecular recognition and signal transduction. nih.gov The core strategy involves coupling the fluorescent benzo[k]fluoranthene unit (the fluorophore) with a receptor unit designed to selectively bind a specific analyte. magtech.com.cn

Receptor-Fluorophore Conjugation: The sensor molecule is constructed by covalently linking a recognition element to the fluorophore. For example, in the case of 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene, the dipyrromethane moieties act as receptors for anions or as building blocks for larger, more complex receptors like porphyrins. nih.govsemanticscholar.org

Analyte-Induced Electronic Perturbation: The binding of an analyte to the receptor site causes a change in the electronic structure of the entire molecule. This can occur through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). This perturbation alters the photophysical properties of the benzo[k]fluoranthene core, leading to a detectable change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. orgchemres.org20.210.105

Tuning for Selectivity: Selectivity is engineered by modifying the receptor's structure. The size, shape, and chemical nature of the binding pocket are tailored to interact preferentially with the target analyte over other interfering species. orgchemres.org For instance, crown ether moieties could be incorporated to target specific metal cations, while hydrogen-bonding groups like those in dipyrromethane are suitable for anion recognition. semanticscholar.org20.210.105

The response of a this compound-based sensor is dictated by the interaction between the analyte and the sensor molecule.

Fluorescence Quenching/Enhancement: Upon binding the analyte, the sensor can experience either a decrease (quenching) or an increase (enhancement) in its fluorescence intensity. For example, interaction with electron-deficient species (like nitroaromatics) or certain metal ions can quench fluorescence through electron transfer from the excited fluorophore to the analyte. researchgate.net Conversely, if the receptor in its unbound state quenches the fluorophore's emission, analyte binding can disrupt this process and "turn on" the fluorescence.

Ratiometric Sensing: More advanced sensors are designed to exhibit a shift in the emission wavelength upon analyte binding. This allows for ratiometric measurements (comparing intensities at two different wavelengths), which are more robust as they are less susceptible to variations in probe concentration or excitation intensity.

Supramolecular Chemistry and Self-Assembly of Aromatic Systems

The rigid, extended π-surface of this compound and its derivatives makes them ideal candidates for studies in supramolecular chemistry and self-assembly. semanticscholar.org These molecules can organize into well-defined, higher-order structures driven by non-covalent interactions. This self-assembly is crucial for the bottom-up fabrication of functional nanomaterials. acs.org The introduction of specific functional groups can guide the assembly process, leading to the formation of complex architectures like nanoribbons, helices, or tubes. acs.org While the parent compound provides a fundamental scaffold, derivatives are often designed to enhance and direct these assembly processes. researchgate.net

Crystal engineering of this compound derivatives relies on the precise control of intermolecular forces to dictate the packing of molecules in the solid state. The key interactions include:

π-π Stacking: The large, flat aromatic surface of the benzo[k]fluoranthene core promotes stacking interactions with neighboring molecules. The presence and orientation of the phenyl group at the 7-position significantly influences this stacking, potentially introducing slip-stacking or herringbone motifs instead of a simple co-facial arrangement.

C-H···π Interactions: The hydrogen atoms on the phenyl group and the periphery of the main aromatic core can interact with the electron-rich π-systems of adjacent molecules. These interactions are highly directional and play a crucial role in stabilizing the three-dimensional crystal lattice.

Hydrogen Bonding: In derivatives containing functional groups like amides, imides, or pyrrolic N-H, hydrogen bonding can become a dominant directional force, leading to highly ordered and predictable supramolecular networks. sciencepublishinggroup.comrsc.org

The interplay of these forces determines the final crystal structure, which in turn governs the material's bulk properties, such as charge mobility and luminescence efficiency. rsc.org

The ability of this compound derivatives to self-assemble is harnessed to fabricate ordered nanostructures and thin films for electronic applications. acs.org

Solution Processing: Techniques like spin-coating and drop-casting are used to deposit thin films from solutions of the compound. acs.org As the solvent evaporates, the molecules self-organize on the substrate. The quality of the resulting film—its crystallinity and morphology—is highly dependent on the solvent, concentration, and deposition parameters.

Vapor Deposition: Thermal evaporation under high vacuum is another method to produce high-purity thin films, particularly for applications in OLEDs and OFETs. This method allows for precise control over film thickness and morphology.

Self-Assembly from Solution: By carefully designing derivatives with specific interacting groups (e.g., hydrophilic/hydrophobic parts), it's possible to induce self-assembly into specific nanostructures like wires, ribbons, or vesicles directly in solution. acs.orgbohrium.com These pre-formed nanostructures can then be deposited onto a surface to create a functional layer.

These fabrication methods are essential for integrating this compound-based materials into devices, where the performance is critically dependent on the molecular order and orientation within the active layer. researchgate.netacs.org

Advanced Environmental Analytical Methods for 7 Phenylbenzo K Fluoranthene Excluding Toxicity

Occurrence and Distribution in Environmental Compartments (Air, Soil, Water)

7-Phenylbenzo[k]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that, like other PAHs, is formed from the incomplete combustion of organic materials. pfigueiredo.orgd-nb.info These compounds are widespread environmental contaminants and can be found in various environmental compartments. d-nb.info

Air: PAHs with low vapor pressure, including larger molecules like this compound, are often adsorbed onto airborne particulate matter. d-nb.info This allows them to be transported over long distances. pfigueiredo.org Atmospheric deposition, through both wet (rain and snow) and dry processes, is a significant pathway for PAHs to enter soil and water systems. nih.govscirp.org In a study conducted in Hisar city, India, benzo[k]fluoranthene (B33198) was found to have the highest concentration among the nine PAHs analyzed in respirable particulate matter. accscience.com

Soil: Soil acts as a major sink for PAHs from the atmosphere. nih.gov Contamination can also occur through industrial discharges and the application of sewage sludge. nih.gov Due to their hydrophobic nature, PAHs tend to bind strongly to the organic matter in soil, which affects their mobility and bioavailability. iopan.gda.pl The concentration of PAHs in soil can vary widely depending on the proximity to emission sources. For instance, soils near industrial areas or heavy traffic are expected to have higher concentrations.

Water: The presence of this compound in water bodies is primarily due to atmospheric deposition, urban runoff, and industrial effluents. scirp.orgthermofisher.com While PAHs generally have low water solubility, they can be found in surface and coastal waters, usually at low concentrations. scirp.org Their hydrophobic nature leads them to accumulate in sediments, where concentrations can be significantly higher than in the overlying water column. iopan.gda.pl The solubility of PAHs in water can be influenced by factors such as salinity. iopan.gda.pl

Table 1: Environmental Distribution of this compound
Environmental CompartmentPrimary Sources of ContaminationKey Distribution Factors
Air Incomplete combustion of organic materials (e.g., fossil fuels, biomass burning) d-nb.infoAdsorption to particulate matter, atmospheric transport d-nb.info
Soil Atmospheric deposition, industrial discharges, sewage sludge application nih.govBinding to soil organic matter, proximity to emission sources nih.goviopan.gda.pl
Water Atmospheric deposition, urban runoff, industrial effluents scirp.orgthermofisher.comLow water solubility, accumulation in sediments scirp.orgiopan.gda.pl

Advanced Separation and Quantification Techniques

The accurate detection and quantification of this compound in complex environmental matrices require sophisticated analytical techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the presence of interfering compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of PAHs. nih.gov It offers high sensitivity and selectivity, making it suitable for identifying and quantifying trace levels of these compounds in environmental samples. nih.gov In GC-MS analysis, the sample extract is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the column. shimadzu.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for definitive identification. mdpi.com For complex mixtures, using a selected ion monitoring (SIM) mode can enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. mdpi.com However, GC-MS may not adequately resolve some isomeric PAHs, such as benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene, which can co-elute. epa.gov Tandem mass spectrometry (GC-MS/MS) can provide even greater selectivity and is beneficial for analyzing complex samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another highly effective technique for the analysis of PAHs. sciex.com It is particularly useful for analyzing less volatile and thermally labile compounds that are not well-suited for GC analysis. The separation is achieved by passing the sample through a liquid chromatography column, and the eluting compounds are then introduced into the mass spectrometer. nih.gov Atmospheric pressure photoionization (APPI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for PAHs in LC-MS, as they are difficult to ionize by conventional methods like electrospray ionization (ESI). thermofisher.comnih.gov The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) provides high selectivity and sensitivity, allowing for the detection of trace amounts of PAHs in complex environmental and food samples. nih.govsciex.com LC-MS/MS can also be used to analyze PAH metabolites in biological samples. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Fluorescence Detection)

High-performance liquid chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for the analysis of many PAHs, including this compound. jfda-online.comnih.gov Many PAHs are naturally fluorescent, which allows for their detection at very low concentrations with minimal interference from non-fluorescent matrix components. jasco-global.com By programming the excitation and emission wavelengths of the fluorescence detector, the selectivity for different PAHs can be optimized. thermofisher.com HPLC with fluorescence detection is a well-established method and is often used for the routine analysis of priority PAHs in various samples. jfda-online.com While highly sensitive, it may not have the same level of confirmatory power as mass spectrometry. nih.gov

Table 2: Comparison of Advanced Analytical Techniques for this compound
TechniquePrincipleAdvantagesLimitations
GC-MS Separation by boiling point and polarity, detection by mass-to-charge ratio. shimadzu.commdpi.comHigh sensitivity and selectivity, provides structural information. nih.govMay have co-elution of isomers. epa.gov
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry. sciex.comnih.govHigh selectivity and sensitivity, suitable for non-volatile compounds. sciex.comIonization of PAHs can be challenging. thermofisher.com
HPLC-FLD Separation by liquid chromatography, detection by fluorescence. jfda-online.comnih.govVery high sensitivity for fluorescent compounds, good selectivity. jasco-global.comNot all PAHs are fluorescent, less confirmatory than MS. nih.gov

Sample Preparation and Extraction Methodologies for Complex Matrices

The analysis of this compound in environmental samples often requires extensive sample preparation to isolate the analyte from the complex matrix and concentrate it to detectable levels.

Common extraction techniques include:

Soxhlet Extraction: A classic method involving the continuous extraction of a solid sample with a solvent. bioline.org.br It is effective but can be time-consuming and require large volumes of solvent. bioline.org.br

Liquid-Liquid Extraction (LLE): Used for aqueous samples, where the PAHs are partitioned into an immiscible organic solvent. mdpi.com

Solid-Phase Extraction (SPE): A widely used technique where the sample is passed through a solid adsorbent that retains the PAHs, which are then eluted with a small volume of solvent. mdpi.com SPE offers high selectivity and can concentrate analytes from large sample volumes. mdpi.com

Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction, this technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, using less solvent than traditional methods. thermofisher.com

Magnetic Solid-Phase Extraction (MSPE): A newer technique that utilizes magnetic nanoparticles coated with an adsorbent to extract PAHs from samples. This method is fast and efficient. mdpi.com

After extraction, a cleanup step is often necessary to remove interfering compounds. This can be achieved using techniques like gel permeation chromatography (GPC) or by passing the extract through a column packed with materials like silica (B1680970) gel or Florisil. nih.gov

Table 3: Sample Preparation and Extraction Methods
MethodDescriptionApplication
Soxhlet Extraction Continuous extraction with a refluxing solvent. bioline.org.brSolid samples like soil and sediment. bioline.org.br
Liquid-Liquid Extraction Partitioning of analytes between two immiscible liquid phases. mdpi.comWater samples. mdpi.com
Solid-Phase Extraction Adsorption of analytes onto a solid phase from a liquid sample. mdpi.comWater samples, extracts from solid samples. mdpi.com
Accelerated Solvent Extraction Extraction with solvents at elevated temperature and pressure. thermofisher.comSolid and semi-solid samples. thermofisher.com
Magnetic Solid-Phase Extraction Extraction using magnetic adsorbent particles. mdpi.comWater samples. mdpi.com

Development and Validation of Analytical Standards and Reference Materials

The accuracy and reliability of analytical measurements for this compound depend on the availability of high-quality analytical standards and certified reference materials (CRMs).

Analytical Standards: These are highly pure substances used for the calibration of analytical instruments and for the identification and quantification of the analyte in a sample. They are available from various commercial suppliers. accustandard.com

Certified Reference Materials (CRMs): These are materials that have been characterized for the concentration of specific analytes by a metrologically valid procedure. sigmaaldrich.com CRMs are used to validate analytical methods, assess the accuracy of results, and for quality control purposes. sigmaaldrich.com They are available for various matrices, such as soil, sediment, and water, and contain certified concentrations of a range of PAHs, often including benzo[k]fluoranthene. nih.govcpachem.com The use of CRMs is essential for ensuring the comparability of data generated by different laboratories.

The development of CRMs involves rigorous procedures, including the use of multiple analytical techniques and inter-laboratory comparisons to establish the certified values and their uncertainties. sigmaaldrich.com

Quality Assurance and Quality Control (QA/QC) in Environmental Monitoring

The reliability and accuracy of environmental monitoring data are paramount for assessing the presence and concentration of contaminants like this compound. Robust Quality Assurance and Quality Control (QA/QC) protocols are essential to ensure that analytical measurements are precise, accurate, and legally defensible. While specific QA/QC data for this compound is not widely available in scientific literature, the procedures would follow the established and rigorous frameworks developed for the broader class of Polycyclic Aromatic Hydrocarbons (PAHs), particularly its parent compound, benzo[k]fluoranthene.

Quality assurance encompasses the entire process from sample collection to data reporting, aiming to prevent errors. Quality control, on the other hand, involves the operational techniques and activities used to fulfill requirements for quality, such as running blanks and standards.

Method Validation

Before any analytical method is used for routine monitoring of this compound, it must undergo a thorough validation process to demonstrate its fitness for purpose. This validation would be based on the principles applied to the 16 U.S. Environmental Protection Agency (EPA) priority PAHs. Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically determined by analyzing a series of standards across a range of concentrations to generate a calibration curve. For PAHs, a good linearity is indicated by a coefficient of determination (R²) close to 1.00. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.goveaht.org These are crucial for trace-level environmental analysis.

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed using spiked samples or certified reference materials. Precision is the degree of agreement among repeated measurements under the same conditions and is typically expressed as relative standard deviation (RSD). nih.govlabrulez.com

Recovery: The efficiency of the extraction process is determined by measuring the percentage of a known amount of analyte (a spike) that is recovered from the sample matrix. Acceptable recovery ranges for PAHs are generally between 70% and 120%. nih.govthermofisher.com

Selectivity and Specificity: The method must be able to unequivocally identify and quantify this compound in the presence of other compounds, especially isomeric PAHs which have the same molecular weight and can be difficult to separate chromatographically. thermofisher.comdiva-portal.org

The following table shows typical method validation data for the parent compound, benzo[k]fluoranthene, in various environmental matrices, which would serve as a benchmark for methods developed for this compound.

Table 1: Illustrative Method Validation Parameters for Benzo[k]fluoranthene Analysis

Parameter Water Matrix Soil/Sediment Matrix Food Matrix
LOD 0.024 µg/L eaht.org ~0.1 mg/kg measurlabs.com 0.04 µg/kg nih.gov
LOQ 0.081 µg/L eaht.org ~0.1 mg/kg measurlabs.com 0.12 µg/kg nih.gov
Recovery (%) 83-86% thermofisher.com 82-106% nih.gov 86.87% nih.gov

| Precision (RSD%) | <15% labrulez.com | <15% diva-portal.org | 6.75% nih.gov |

Certified Reference Materials (CRMs)

Certified Reference Materials are fundamental to QA/QC, providing a means to assess the accuracy of analytical measurements and ensure traceability to international standards. bam.de CRMs are materials with one or more sufficiently homogeneous and stable property values that have been certified for a specific use.

Currently, there are no commercially available CRMs specifically for this compound. Therefore, laboratories would rely on CRMs for the parent compound, benzo[k]fluoranthene, which are widely available for various matrices like soil, sediment, and in solution. bam.denist.govaccustandard.com The use of a closely related CRM helps validate the analytical procedure, although it does not account for any differences in behavior that the phenyl- substitution might introduce. The development of a specific CRM for this compound would be a necessary step for its inclusion in routine, accredited environmental monitoring programs.

Interlaboratory Comparison Studies

Participation in interlaboratory comparison studies or proficiency testing (PT) schemes is a critical component of external quality control. europa.eu In these studies, a central organizer distributes identical, homogeneous samples to multiple laboratories. The results are compared to a reference value to assess the performance and competence of each laboratory. nih.goveuropa.eu

To date, no specific interlaboratory comparisons for this compound have been documented. However, numerous studies are regularly conducted for the analysis of regulated PAHs, including benzo[k]fluoranthene, in matrices such as airborne particulate matter, food, and soil. nih.goveuropa.eu The results of these studies often highlight the challenges in PAH analysis, such as achieving consistent results for isomeric compounds. thermofisher.com A laboratory analyzing for this compound would be expected to demonstrate proficiency in analyzing other complex PAHs.

Routine Quality Control Procedures

To ensure the quality of data on a day-to-day basis, a series of routine QC checks are integrated into the analytical sequence. These include:

Method Blanks (or Reagent Blanks): A clean sample matrix that is carried through the entire analytical process, from extraction to analysis. It is used to check for contamination from reagents, glassware, or the instrument itself. epa.gov

Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte(s) of interest. The LCS is processed alongside the environmental samples to monitor the performance of the entire analytical method. The recovery of the analyte in the LCS must fall within established control limits. epa.gov

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): An environmental sample is split into three aliquots. One is analyzed as is, while the other two are spiked with a known concentration of the analyte. MS/MSD samples are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.

Internal Standards: A known amount of a non-target compound, chemically similar to the analyte but not present in the sample, is added to every sample, standard, and blank before extraction. Internal standards are used to correct for variations in extraction efficiency and instrument response. For PAHs, deuterated analogues (e.g., benzo[a]pyrene-d12) are commonly used. diva-portal.org

The following table lists the compounds mentioned in this article.

Table 2: List of Compounds

Compound Name
This compound
Acenaphthene
Acenaphthylene (B141429)
Anthracene
Benz[a]anthracene
Benzo[a]pyrene
Benzo[a]pyrene-d12
Benzo[b]fluoranthene
Benzo[ghi]perylene
Benzo[j]fluoranthene
Benzo[k]fluoranthene
Chrysene
Cyclopenta[cd]pyrene
Dibenz[a,h]anthracene
Dibenzo[a,e]pyrene
Dibenzo[a,h]pyrene
Dibenzo[a,i]pyrene
Dibenzo[a,l]pyrene
Fluoranthene (B47539)
Fluorene
Indeno[1,2,3-cd]pyrene
5-Methylchrysene
Naphthalene
Phenanthrene
Pyrene

Future Research Directions and Emerging Opportunities

Rational Design of New Derivatives for Enhanced Optoelectronic Performance

The core structure of 7-phenylbenzo[k]fluoranthene provides a versatile platform for the rational design of new derivatives with tailored optoelectronic properties. By strategically introducing various functional groups at different positions on the benzo[k]fluoranthene (B33198) core and the phenyl substituent, researchers can fine-tune the compound's absorption, emission, and charge transport characteristics. researchgate.netrsc.org For example, the incorporation of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby influencing the material's performance in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netresearchgate.net Studies have shown that attaching a triphenylamine (B166846) donor to the fluoranthene (B47539) backbone can induce intramolecular charge transfer (ICT), a phenomenon with significant applications in optoelectronics. rsc.org The synthesis of novel 7,12-diaryl-N-phenylbenzo[k]fluoranthene-9,10-dicarboximides has resulted in materials that emit blue light with high quantum yields. semanticscholar.orgsciencepublishinggroup.com Future work will likely focus on creating a broader library of derivatives and establishing clear structure-property relationships to guide the design of next-generation materials.

Integration into Hybrid Organic-Inorganic Materials

The integration of this compound and its derivatives into hybrid organic-inorganic materials represents a promising avenue for creating novel functional systems. nih.gov These hybrid materials can combine the desirable properties of both components, such as the processability and tunable electronic properties of the organic molecule and the stability and unique functionalities of inorganic nanostructures. For instance, incorporating these fluoranthene-based compounds into metal-organic frameworks (MOFs) or as ligands for quantum dots could lead to new materials for sensing, catalysis, and light-harvesting applications. The development of organic-inorganic hybrid optical upconverters is one such area of exploration. epa.gov Future research will involve exploring different inorganic counterparts, understanding the interfacial interactions, and optimizing the performance of these hybrid systems for specific applications.

Exploration of Ultrafast Photophysical Dynamics

A deeper understanding of the ultrafast photophysical processes that occur in this compound upon photoexcitation is crucial for optimizing its performance in light-driven applications. arxiv.orgrsc.orgnih.govnih.gov Techniques such as femtosecond transient absorption spectroscopy can be employed to probe the excited-state dynamics, including internal conversion, intersystem crossing, and energy transfer processes. arxiv.org Studies on related polycyclic aromatic hydrocarbon cations have revealed rapid deactivation of photoexcited states, which has important implications for their photostability. arxiv.org Investigating how structural modifications in this compound derivatives influence these ultrafast dynamics will provide valuable insights for the design of more efficient and stable photoactive materials. For example, understanding the role of structural relaxation in intramolecular charge transfer state formation can inform the design of novel chromophores. rsc.org

Advanced Spectroscopic Probes for Biological or Environmental Sensing (excluding clinical)

The inherent fluorescence of this compound and its derivatives makes them attractive candidates for the development of advanced spectroscopic probes for sensing applications. researchgate.netresearchgate.netfu-berlin.de By functionalizing the core structure with specific recognition units, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to a target analyte. This could include the detection of metal ions, pollutants, or other molecules of environmental significance. The development of fluoranthene dyes for detecting water content in methanol (B129727) is an example of this application. researchgate.netresearchgate.net Future research will focus on designing probes with high sensitivity, selectivity, and rapid response times for real-world environmental monitoring.

Application of Machine Learning and AI in Predicting Properties and Guiding Synthesis

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the discovery and development of new materials, including derivatives of this compound. arxiv.orgspringernature.comnih.govsrce.hr By training algorithms on existing experimental and computational data, ML models can predict the properties of novel, un-synthesized compounds with a high degree of accuracy. arxiv.org This can significantly accelerate the screening of virtual libraries of derivatives to identify candidates with desired optoelectronic or sensing characteristics. srce.hr Furthermore, AI can be employed to guide synthetic planning by predicting reaction outcomes and suggesting optimal reaction conditions, thus making the synthesis process more efficient and sustainable. nih.gov The integration of AI and ML into the research workflow for this compound will undoubtedly foster innovation and expedite the realization of its full potential.

Q & A

Q. What strategies mitigate matrix interference when analyzing this compound in complex samples?

  • Methodology : Implement solid-phase extraction (SPE) with C18 cartridges to remove humic acids. Use isotope dilution (e.g., <sup>13</sup>C-labeled internal standards) for quantification accuracy .

Data Contradiction & Validation

  • Resolving Theoretical-Experimental Gaps : Cross-validate DFT-predicted spectra with experimental data using multiple functionals (e.g., B3LYP for absorption, CAM-B3LYP for emission). Discrepancies may arise from neglecting solvent dynamics or triplet-state contributions .
  • Chromatographic Artifacts : If retention times overlap (e.g., benzo[b] vs. benzo[k]fluoranthene), confirm identities via MS fragmentation patterns (m/z 252 → 224 for benzo[k]) .

Research Design Guidelines

  • Experimental Rigor : Replicate analyses across ≥3 batches to assess reproducibility. Report uncertainties (e.g., ±5% for GC-MS quantification) .
  • Ethical Compliance : Adhere to institutional protocols for hazardous PAH handling, including fume hood use and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.